molecular formula C11H14N4S B15184356 3,9-Dihydro-9-cyclohexyl-6H-purine-6-thione CAS No. 2538-32-1

3,9-Dihydro-9-cyclohexyl-6H-purine-6-thione

Cat. No.: B15184356
CAS No.: 2538-32-1
M. Wt: 234.32 g/mol
InChI Key: FPLNDWCKQFZMHH-UHFFFAOYSA-N
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Description

3,9-Dihydro-9-cyclohexyl-6H-purine-6-thione is a chemical compound with the molecular formula C₁₁H₁₄N₄S and a molecular weight of 234.325. This compound is part of the purine family and is characterized by the presence of a cyclohexyl group attached to the purine ring system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Dihydro-9-cyclohexyl-6H-purine-6-thione typically involves the reaction of cyclohexylamine with a suitable purine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the purine-thione structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,9-Dihydro-9-cyclohexyl-6H-purine-6-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,9-Dihydro-9-cyclohexyl-6H-purine-6-thione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other purine derivatives.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,9-Dihydro-9-cyclohexyl-6H-purine-6-thione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit the activity of these enzymes, leading to disruptions in nucleic acid synthesis and cell proliferation. This mechanism is particularly relevant in the context of its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,9-Dihydro-9-cyclohexyl-6H-purine-6-thione is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other purine derivatives and contributes to its specific interactions with molecular targets .

Properties

CAS No.

2538-32-1

Molecular Formula

C11H14N4S

Molecular Weight

234.32 g/mol

IUPAC Name

9-cyclohexyl-3H-purine-6-thione

InChI

InChI=1S/C11H14N4S/c16-11-9-10(12-6-13-11)15(7-14-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13,16)

InChI Key

FPLNDWCKQFZMHH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C=NC3=C2NC=NC3=S

Origin of Product

United States

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